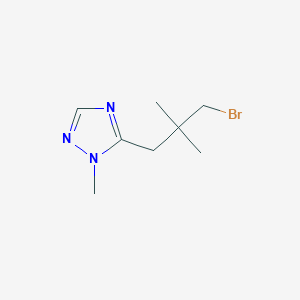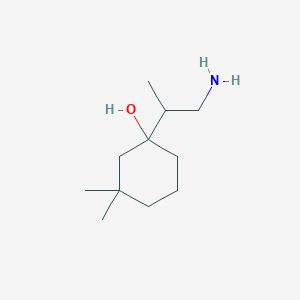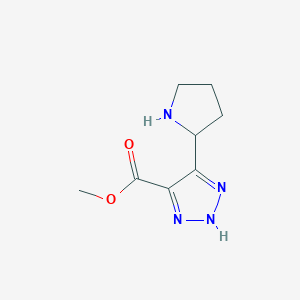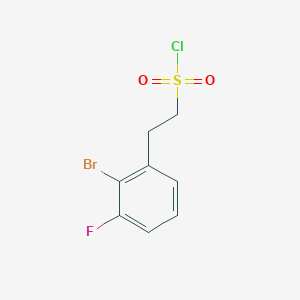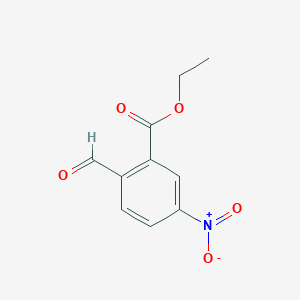
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is an organic compound characterized by a unique structure that includes a chloromethyl group, a cyclopropyl ring, and an ethyloxolane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane typically involves the reaction of cyclopropyl derivatives with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to facilitate the chloromethylation reaction . The reaction is carried out under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
化学反应分析
Types of Reactions
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted oxolane derivatives.
科学研究应用
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane involves its reactivity with various molecular targets The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-2-cyclopropyl-3-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.
3-(Chloromethyl)-2-cyclopropyl-3-butyloxolane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is unique due to the presence of the ethyloxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs
属性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2-cyclopropyl-3-ethyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-2-10(7-11)5-6-12-9(10)8-3-4-8/h8-9H,2-7H2,1H3 |
InChI 键 |
WZPIDLJHIDETKY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCOC1C2CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



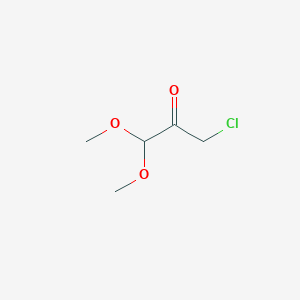
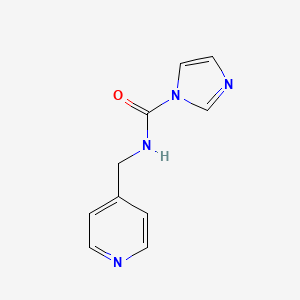
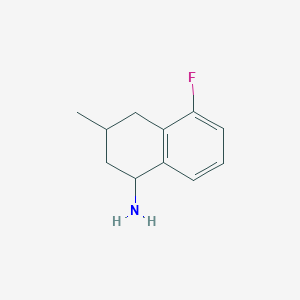
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)
